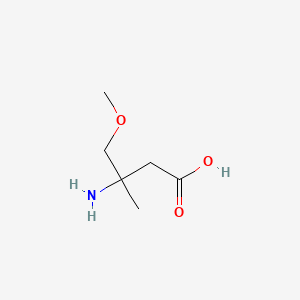![molecular formula C10H14FNO4S B15314799 4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)
4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is a chemical compound with a complex structure that includes a dimethylamino group, a methoxy group, and a fluoranesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate typically involves multiple steps. One common method includes the reaction of 4-[(dimethylamino)methyl]-2-methoxyphenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoranesulfonate.
Applications De Recherche Scientifique
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and stability. The fluoranesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions enable the compound to modulate various biochemical pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar nucleophilic properties.
4-[(Dimethylamino)methyl]-2-methoxyphenol: A precursor in the synthesis of the target compound with similar structural features.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with comparable functional groups.
Uniqueness
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C10H14FNO4S |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-1-fluorosulfonyloxy-2-methoxybenzene |
InChI |
InChI=1S/C10H14FNO4S/c1-12(2)7-8-4-5-9(10(6-8)15-3)16-17(11,13)14/h4-6H,7H2,1-3H3 |
Clé InChI |
ZIGSBZJVRVWRPX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=C(C=C1)OS(=O)(=O)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
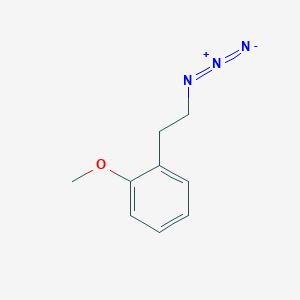
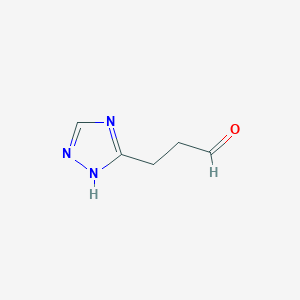
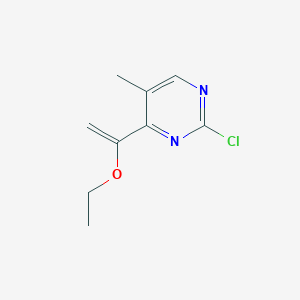

![3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15314754.png)
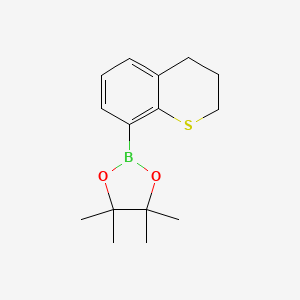

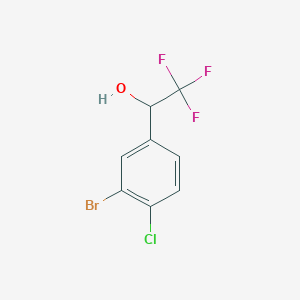
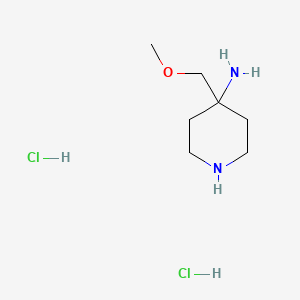
![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
